molecular formula C17H20ClN3O3S B319381 N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide

Cat. No.: B319381
M. Wt: 381.9 g/mol
InChI Key: OYZMTIMQKLIDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide is a complex organic compound with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.877 Da . This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenyl isocyanate with N-tert-butyl-4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

1-[4-(tert-butylsulfamoyl)phenyl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-25(23,24)15-9-7-13(8-10-15)19-16(22)20-14-6-4-5-12(18)11-14/h4-11,21H,1-3H3,(H2,19,20,22)

InChI Key

OYZMTIMQKLIDIY-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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